Cas no 2413877-23-1 (tert-butyl N-{4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethyl}carbamate)

tert-butyl N-{4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethyl}carbamate 化学的及び物理的性質
名前と識別子
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- 2413877-23-1
- EN300-26666288
- tert-butyl N-{[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}carbamate
- tert-butyl N-{4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethyl}carbamate
-
- インチ: 1S/C11H20N4O2S/c1-7(2)15-8(13-14-9(15)18)6-12-10(16)17-11(3,4)5/h7H,6H2,1-5H3,(H,12,16)(H,14,18)
- InChIKey: USTGDYIQPCXMJQ-UHFFFAOYSA-N
- SMILES: S=C1NN=C(CNC(=O)OC(C)(C)C)N1C(C)C
計算された属性
- 精确分子量: 272.13069707g/mol
- 同位素质量: 272.13069707g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 374
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98Ų
- XLogP3: 1.5
tert-butyl N-{4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethyl}carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26666288-5.0g |
tert-butyl N-{[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}carbamate |
2413877-23-1 | 95.0% | 5.0g |
$1614.0 | 2025-03-20 | |
Enamine | EN300-26666288-0.1g |
tert-butyl N-{[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}carbamate |
2413877-23-1 | 95.0% | 0.1g |
$490.0 | 2025-03-20 | |
Enamine | EN300-26666288-0.25g |
tert-butyl N-{[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}carbamate |
2413877-23-1 | 95.0% | 0.25g |
$513.0 | 2025-03-20 | |
Enamine | EN300-26666288-10.0g |
tert-butyl N-{[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}carbamate |
2413877-23-1 | 95.0% | 10.0g |
$2393.0 | 2025-03-20 | |
Enamine | EN300-26666288-2.5g |
tert-butyl N-{[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}carbamate |
2413877-23-1 | 95.0% | 2.5g |
$1089.0 | 2025-03-20 | |
Enamine | EN300-26666288-1g |
tert-butyl N-{[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}carbamate |
2413877-23-1 | 1g |
$557.0 | 2023-09-12 | ||
Enamine | EN300-26666288-10g |
tert-butyl N-{[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}carbamate |
2413877-23-1 | 10g |
$2393.0 | 2023-09-12 | ||
Enamine | EN300-26666288-1.0g |
tert-butyl N-{[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}carbamate |
2413877-23-1 | 95.0% | 1.0g |
$557.0 | 2025-03-20 | |
Enamine | EN300-26666288-0.5g |
tert-butyl N-{[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}carbamate |
2413877-23-1 | 95.0% | 0.5g |
$535.0 | 2025-03-20 | |
Enamine | EN300-26666288-0.05g |
tert-butyl N-{[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}carbamate |
2413877-23-1 | 95.0% | 0.05g |
$468.0 | 2025-03-20 |
tert-butyl N-{4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethyl}carbamate 関連文献
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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10. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
tert-butyl N-{4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethyl}carbamateに関する追加情報
Research Brief on tert-butyl N-{4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethyl}carbamate (CAS: 2413877-23-1)
The compound tert-butyl N-{4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethyl}carbamate (CAS: 2413877-23-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the unique structural features of this compound, which combines a 1,2,4-triazole core with a tert-butyl carbamate moiety. The presence of the sulfanyl group at the 5-position of the triazole ring is particularly noteworthy, as it may contribute to the compound's reactivity and interaction with biological targets. Preliminary data suggest that this compound exhibits promising activity against a range of enzymatic targets, including proteases and kinases, which are often implicated in various disease pathways.
In terms of synthesis, researchers have developed efficient routes to produce tert-butyl N-{4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethyl}carbamate with high yields and purity. Key steps involve the condensation of appropriate hydrazine derivatives with isothiocyanates, followed by protection of the resulting thiol group. The tert-butyl carbamate group serves as a protective moiety that can be selectively removed under mild conditions, enabling further functionalization of the molecule for structure-activity relationship (SAR) studies.
Biological evaluations of this compound have revealed its potential as a modulator of specific protein-protein interactions (PPIs) and enzyme inhibition. For instance, in vitro assays have demonstrated its ability to inhibit the activity of certain cysteine proteases, which are involved in inflammatory and neurodegenerative diseases. Additionally, molecular docking studies suggest that the compound may bind to allosteric sites on kinase targets, offering a novel mechanism of action compared to traditional ATP-competitive inhibitors.
Despite these promising findings, further research is needed to fully elucidate the pharmacological profile of tert-butyl N-{4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethyl}carbamate. Current efforts are focused on optimizing its pharmacokinetic properties, such as solubility and metabolic stability, to enhance its suitability as a drug candidate. Collaborative studies between academic and industrial research groups are expected to accelerate the translation of these discoveries into clinical applications.
In conclusion, tert-butyl N-{4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethyl}carbamate represents a promising scaffold for the development of novel therapeutic agents. Its unique chemical structure and biological activity make it a valuable tool for probing biological pathways and identifying new drug targets. Continued research in this area holds great potential for advancing our understanding of disease mechanisms and improving treatment options for patients.
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